Carmine is extracted from the dried bodies of female cochineal insects (Dactylopius coccus), which are primarily harvested in Central and South America. The extraction process involves drying the insects, followed by crushing them to release carminic acid. This acid can then be processed to form carmine.
In terms of classification, carmine falls under the category of natural colorants and is often classified as a food additive. It is recognized by various regulatory bodies, including the Food and Drug Administration in the United States and the European Food Safety Authority in Europe.
The synthesis of carmine involves several steps:
This process can vary significantly based on factors such as the source of cochineal, extraction methods, and purification techniques employed.
Carmine's molecular structure can be represented as a complex of aluminum with carminic acid. The chemical formula for carminic acid is C22H20O13, which includes multiple hydroxyl groups contributing to its solubility properties. The structure consists of a naphthoquinone backbone, which provides the dye with its characteristic color properties.
Carmine undergoes various chemical reactions depending on its environment:
These reactions are critical for its applications in food coloring and biological staining.
Carmine functions primarily through adsorption mechanisms when used as a dye:
This mechanism underlies its effectiveness as a biological stain and food coloring agent.
Carmine possesses several notable physical and chemical properties:
These properties make carmine suitable for various applications while also necessitating careful handling during processing.
Carmine has diverse applications across several fields:
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